molecular formula C14H12N2O4 B8690729 3-(3-Nitrophenyl)-4-pyridinecarboxylic acid ethyl ester CAS No. 252921-32-7

3-(3-Nitrophenyl)-4-pyridinecarboxylic acid ethyl ester

Cat. No. B8690729
Key on ui cas rn: 252921-32-7
M. Wt: 272.26 g/mol
InChI Key: JHRPBJPYOUEUBO-UHFFFAOYSA-N
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Patent
US06251925B1

Procedure details

To a solution of 5-(3-nitrophenyl)-4-pyridinecarboxyiic acid ethyl ester in ethyl acetate (20 mL) was added tin(II) chloride (1.47 g). The mixture was heated at 80° C. for 45 min, then allowed to cool to ambient temperature. The mixture was poured into ice and saturated aqueous sodium bicarbonate was added until the mixture attained a pH of approximately 7. Celite and ethyl acetate were added, and the mixture was stirred for 10 min. The mixture was filtered and placed in a separatory funnel. The organic layer was separated, dried over sodium sulfate, filtered and concentrated to yield the crude product. Purification by silica gel chromatography (4:1 hexane: ethyl acetate) afforded the title compound as an orange oil (216 mg).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.47 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1[C:11]([C:12]2[CH:17]=[CH:16][CH:15]=[C:14]([N+:18]([O-])=O)[CH:13]=2)=[CH:10][N:9]=[CH:8][CH:7]=1)=[O:5])[CH3:2].[Sn](Cl)Cl.C(=O)(O)[O-].[Na+]>C(OCC)(=O)C>[CH2:1]([O:3][C:4]([C:6]1[C:11]([C:12]2[CH:17]=[CH:16][CH:15]=[C:14]([NH2:18])[CH:13]=2)=[CH:10][N:9]=[CH:8][CH:7]=1)=[O:5])[CH3:2] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)C1=CC=NC=C1C1=CC(=CC=C1)[N+](=O)[O-]
Name
Quantity
1.47 g
Type
reactant
Smiles
[Sn](Cl)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to ambient temperature
ADDITION
Type
ADDITION
Details
was added until the mixture
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
placed in a separatory funnel
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to yield the crude product
CUSTOM
Type
CUSTOM
Details
Purification by silica gel chromatography (4:1 hexane: ethyl acetate)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C)OC(=O)C1=CC=NC=C1C1=CC(=CC=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 216 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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